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Compound of Interest

1-methyl-5-(trifluoromethyl)-1H-
Compound Name:
pyrazole-4-carbaldehyde

Cat. No. B1311681

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole carboxamide scaffold is a cornerstone in modern medicinal
chemistry and agrochemistry. Its remarkable versatility and tunable physicochemical properties
have led to its incorporation into a diverse range of biologically active agents, from fungicides
to anti-inflammatory drugs. This guide provides a comparative analysis of the structure-activity
relationships (SAR) for this chemical class across different biological targets, supported by
experimental data and detailed protocols.

SAR as Succinate Dehydrogenase Inhibitors
(SDHIs)

Trifluoromethyl pyrazole carboxamides are prominent as inhibitors of succinate dehydrogenase
(SDH, or Complex 1) in the mitochondrial electron transport chain, a mechanism widely
exploited in the development of fungicides. The core structure consists of a trifluoromethyl-
substituted pyrazole ring linked via a carboxamide bridge to a substituted N-phenyl or N-

pyridinyl group.

The SAR for this class reveals several key trends. Modifications at the N-position of the
pyrazole ring and substitutions on the N-phenyl/pyridinyl moiety significantly impact antifungal
potency.
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Key Findings:

e N-Phenyl/Pyridinyl Substitutions: The nature and position of substituents on the N-aryl ring
are critical for activity. For instance, introducing a substituted 4-pyridinyl group at the amine
side of the amide bond can enhance antifungal and antibacterial activities.[1]

e Pyrazole Ring Substitutions: The trifluoromethyl group at the 5-position of the pyrazole ring is
a crucial feature for improving the bioactivity of these compounds.[1]

o Amide Bridge: The carboxamide linker is essential for correctly orienting the two aromatic
portions of the molecule within the SDH binding pocket.

Comparative Antifungal Activity of SDHI Derivatives

The following table summarizes the in vitro activity (EC50) of representative trifluoromethyl
pyrazole carboxamide derivatives against various phytopathogenic fungi.
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R (Substitution

on N-
Compound ID . Target Fungi EC50 (pg/mL) Reference
phenyl/pyridin
yl)
7a 2-pyridinyl Gibberella zeae 1.8 [2]
2-pyridinyl with Fusarium
7c pyrdiny 15 [2]
4-Cl oxysporum
2-pyridinyl with Cytospora
7c pyneiny yiosp _ 3.6 [2]
4-Cl mandshurica
2-pyridinyl with Phytophthora
7f pyrdiny ) yiop 6.8 2]
4-F infestans
T3 4-pyridinyl Gibberella zeae 14.7 [1]
Cytospora
T3 4-pyridinyl yiosp ) 21.1 [1]
mandshurica
o Fusarium
T3 4-pyridinyl 32.7 [1]
oxysporum
Hymexazol (Reference) Gibberella zeae 30.2 [1]
Carboxin (Reference) Gibberella zeae 34.2 [1]

Mechanism of Action: SDH Inhibition Pathway

The diagram below illustrates the role of SDH in the mitochondrial electron transport chain and

its inhibition by pyrazole carboxamides.
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Caption: Inhibition of SDH by pyrazole carboxamides disrupts the electron transport chain.

SAR as Cyclooxygenase (COX) Inhibitors

This same chemical class has been investigated for anti-inflammatory properties through the
inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of
prostaglandins. The SAR profile for COX inhibition shows distinct patterns compared to SDHIs,
primarily focusing on achieving selectivity for the inducible COX-2 isoform over the constitutive
COX-1 to minimize gastrointestinal side effects.

Key Findings:

o Trifluoromethyl Group: The CF3 group enhances hydrophobic interactions within the COX
binding pocket, contributing to greater ligand-receptor affinity.[1]

e Pyrazole Moiety: The electron-rich pyrazole ring can engage in favorable -1t stacking
interactions with aromatic residues in the active site.[1]

¢ N-Aryl Substituents: The substitution pattern on the N-aryl ring of the carboxamide is a
primary determinant of COX-2 selectivity. Different substituents can exploit the larger, more
flexible active site of COX-2 compared to COX-1.

Comparative COX Inhibition Data

The following table presents the in vitro inhibitory concentrations (IC50) and COX-2 selectivity
index for a series of trifluoromethyl pyrazole carboxamides.
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R
o Selectivity
Compound (Substitutio COX-11C50 COX-2IC50
Index (COX- Reference
ID n on N- (uM) (uM)
1/COX-2)
phenyl)
3b 4-Methyl 0.46 3.82 0.12 [3][4]
3d 4-Chloro 5.61 4.92 1.14 [3][4]
3g 4-Nitro 4.45 2.65 1.68 [3][4]
Ketoprofen (Reference) 0.034 0.164 0.21 [3114]

General SAR Study Workflow

The development of these compounds follows a systematic workflow to establish a clear
structure-activity relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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